Chiral Purity and Stereochemical Integrity: S-Enantiomer versus R-Enantiomer
The (S)-3-(3-bromobenzyl)piperazin-2-one exhibits absolute stereochemistry at C3, with the 3-bromobenzyl group occupying a specific spatial orientation relative to the piperazin-2-one ring . In contrast, the R-enantiomer (CAS 1240586-56-4) presents the 3-bromobenzyl group in the opposite configuration . While both enantiomers share identical molecular weight (269.14 g/mol) and formula (C11H13BrN2O), their distinct three-dimensional arrangements preclude functional equivalence in stereosensitive applications . The availability of both enantiomers as separate, well-defined CAS entities enables users to select the configuration matching their specific stereochemical requirements—a critical consideration in asymmetric synthesis and chiral probe development [1].
| Evidence Dimension | Stereochemical configuration |
|---|---|
| Target Compound Data | S-configuration at C3 (CAS 1240586-53-1) |
| Comparator Or Baseline | R-configuration at C3 (CAS 1240586-56-4) |
| Quantified Difference | Opposite absolute stereochemistry |
| Conditions | Molecular structure defined by CAS registry assignment |
Why This Matters
This enables stereospecific applications where enantiomeric purity directly influences biological target engagement or chiral auxiliary performance.
- [1] Kerns, E. H., & Di, L. (2008). Drug-like Properties: Concepts, Structure Design and Methods. Academic Press, pp. 87-102. View Source
